molecular formula C16H14F2N2O2 B14214760 Butanediamide, 2,2-bis(4-fluorophenyl)- CAS No. 824933-00-8

Butanediamide, 2,2-bis(4-fluorophenyl)-

Cat. No.: B14214760
CAS No.: 824933-00-8
M. Wt: 304.29 g/mol
InChI Key: VGDKFJSHDSRKQR-UHFFFAOYSA-N
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Description

Butanediamide, 2,2-bis(4-fluorophenyl)- is a chemical compound with the molecular formula C16H14F2N2O2. It is known for its unique structure, which includes two fluorophenyl groups attached to a butanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, 2,2-bis(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with a suitable butanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of Butanediamide, 2,2-bis(4-fluorophenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanediamide, 2,2-bis(4-fluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Butanediamide, 2,2-bis(4-fluorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanediamide, 2,2-bis(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butanediamide, 2,2-bis(4-fluorophenyl)- include:

  • 2,2-bis(4-chlorophenyl)butanediamide
  • 2,2-bis(4-bromophenyl)butanediamide
  • 2,2-bis(4-methylphenyl)butanediamide

Uniqueness

What sets Butanediamide, 2,2-bis(4-fluorophenyl)- apart from its similar compounds is the presence of fluorine atoms in the phenyl groups. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it unique and valuable for specific applications .

Properties

CAS No.

824933-00-8

Molecular Formula

C16H14F2N2O2

Molecular Weight

304.29 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)butanediamide

InChI

InChI=1S/C16H14F2N2O2/c17-12-5-1-10(2-6-12)16(15(20)22,9-14(19)21)11-3-7-13(18)8-4-11/h1-8H,9H2,(H2,19,21)(H2,20,22)

InChI Key

VGDKFJSHDSRKQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)(C2=CC=C(C=C2)F)C(=O)N)F

Origin of Product

United States

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